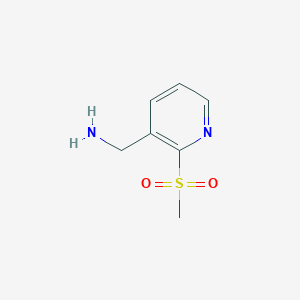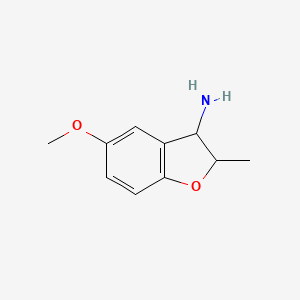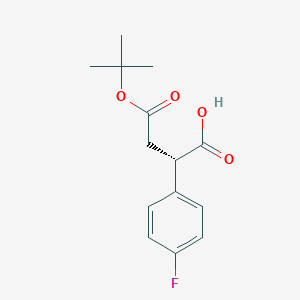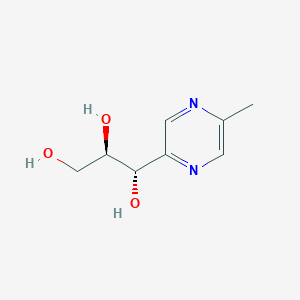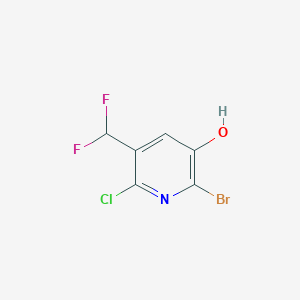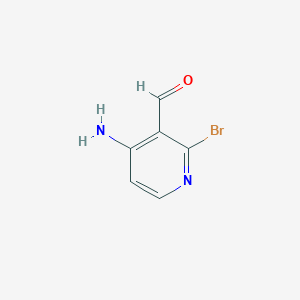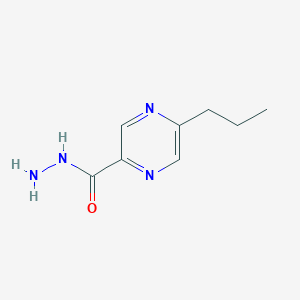
5-Propylpyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylpyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbohydrazide typically involves the reaction of pyrazine derivatives with hydrazine hydrate. One common method includes the hydrolysis of pyrazinamide to obtain pyrazinoic acid, which is then esterified to form ethyl-pyrazinoate. This intermediate is reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. Finally, the hydrazide is condensed with propyl-substituted aromatic aldehydes to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include pyrazine N-oxides, amines, and various substituted pyrazine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Propylpyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential for its use in developing drugs for treating various diseases, including tuberculosis and cancer.
Industry: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5-Propylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The exact molecular targets and pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine core structure.
Pyrazine-2-carbohydrazide: A closely related compound with similar antimicrobial properties.
5-Methylpyrazine-2-carbohydrazide:
Uniqueness: 5-Propylpyrazine-2-carbohydrazide stands out due to its propyl substitution, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This makes it potentially more effective in certain applications compared to its non-substituted or differently substituted counterparts .
Propiedades
Número CAS |
111035-37-1 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
5-propylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-6-4-11-7(5-10-6)8(13)12-9/h4-5H,2-3,9H2,1H3,(H,12,13) |
Clave InChI |
IWTMVJAUNBFDFN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(C=N1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)
![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)

![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
